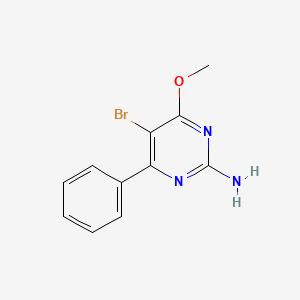

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN3O |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

5-bromo-4-methoxy-6-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C11H10BrN3O/c1-16-10-8(12)9(14-11(13)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

AUFAMDLACSIVNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1Br)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: React with the bromine atom in the presence of a palladium catalyst.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

The compound serves as a crucial precursor in the synthesis of antiviral and anticancer agents. Research has shown that derivatives of 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine can inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This interaction may provide therapeutic benefits against cancers characterized by dysregulated CDK activity.

Biological Activity

In vitro studies indicate that this compound exhibits significant biological activity. It is utilized in biological studies to explore its interactions with various biological targets, contributing to the understanding of its pharmacological profile. The compound's mechanism typically involves binding to specific sites on enzymes or receptors, altering their activity and potentially leading to therapeutic effects.

Enzyme Inhibition

The compound is noted for its ability to act as an enzyme inhibitor. Research has highlighted its effectiveness against several enzymes critical for the progression of diseases, making it a valuable candidate for drug development. The structural characteristics of this compound enhance its reactivity and biological activity compared to other similar compounds, which further supports its application in medicinal chemistry .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Anticancer Activity : A study demonstrated that synthesized derivatives exhibited significant anticancer activity against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) using MTT assays. Compounds showed promising results compared to established drugs like Dasatinib .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of 5-bromo-pyrimidine derivatives against standard bacterial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

- Synthesis Process : Recent advancements have highlighted efficient synthetic routes for producing this compound that are scalable for industrial applications, emphasizing cost-effective methods that maintain high yields .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Pyrimidines

5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2k) :

- Substituents: Bromine at position 5, azido at position 5, dimethoxy phenyl at position 3.

- Molecular Weight: 426 g/mol; Melting Point: 178°C; Yield: 91%.

- The azido group increases reactivity for click chemistry compared to the amine group in the target compound. The dimethoxy phenyl group enhances electron density but reduces steric bulk compared to the single methoxy group in 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine .

4,6-Dichloro-5-methoxypyrimidine :

- Substituents: Chlorine at positions 4 and 6, methoxy at position 4.

- Melting Point: 40–42°C (313–315 K).

- The dichloro substitution increases electronegativity, reducing solubility in polar solvents compared to the bromo-phenyl analogue. Crystal packing involves Cl···N interactions (3.094–3.100 Å), whereas the target compound’s phenyl group may favor π-π stacking .

Methoxy vs. Methylthio Derivatives

- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine: Molecular Weight: 254.54 g/mol. The methylthio group at position 2 introduces greater hydrophobicity compared to the methoxy group in the target compound.

- 5-Bromo-2-methoxypyrimidin-4-amine: Molecular Weight: 204.03 g/mol. However, the lack of a π-rich substituent diminishes stacking interactions observed in the phenyl-containing target compound .

Heterocycle Core Modifications

- 5-Bromo-6-methylpyridin-2-amine: A pyridine derivative with bromine at position 5 and methyl at position 5. Pyridines lack the second nitrogen atom found in pyrimidines, reducing hydrogen-bonding capacity and basicity.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine :

- Incorporates a triazole ring fused to the pyrimidine core.

- The triazole introduces additional hydrogen-bonding sites (N–H···N interactions) and π-stacking (centroid distances: 3.721–3.825 Å). This contrasts with the simpler substitution pattern of the target compound, which relies on phenyl and methoxy groups for intermolecular interactions .

Spectroscopic and Computational Comparisons

A DFT study compared 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol with the target compound:

- HOMO-LUMO Gaps: The bromine and methoxy groups in this compound lower the HOMO-LUMO gap compared to non-halogenated analogues, increasing reactivity.

- Mulliken Charges : The bromine atom withdraws electron density, polarizing the pyrimidine ring, while the methoxy group donates electrons via resonance, creating a charge distribution favorable for electrophilic substitution .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Notable Interactions |

|---|---|---|---|---|

| This compound | ~318 (estimated) | Not reported | Br, OCH₃, Ph, NH₂ | π-π stacking, N–H···N bonds |

| 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine | 426 | 178 | Br, N₃, 2,4-(OCH₃)₂Ph, NH₂ | Azido reactivity, π-donor |

| 4,6-Dichloro-5-methoxypyrimidine | 195 | 40–42 | Cl, Cl, OCH₃ | Cl···N (3.094–3.100 Å) |

| 5-Bromo-2-methoxypyrimidin-4-amine | 204.03 | Not reported | Br, OCH₃, NH₂ | Minimal steric hindrance |

Biological Activity

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H11BrN4O

- Molecular Weight : 303.15 g/mol

- IUPAC Name : this compound

The presence of the bromine atom, methoxy group, and phenyl ring contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO205 (Colorectal adenocarcinoma) | 0.32 | Tubulin inhibition |

| H460 (Non-small cell lung cancer) | 0.89 | Induction of apoptosis |

| Hep3B (Liver cancer) | 0.75 | Cell cycle arrest at G2/M phase |

These results indicate that the compound's mechanism may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been identified as a potent inhibitor of various enzymes involved in inflammatory pathways. Notably, it has shown activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

- In Vitro Studies : A study conducted by researchers utilized MTT assays to evaluate the cytotoxicity of this compound against multiple cancer cell lines. The compound exhibited a dose-dependent response, with significant reductions in cell viability observed at concentrations above 0.5 µM .

- In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to tubulin. The results indicated strong interactions with key amino acid residues within the colchicine-binding site, suggesting a competitive inhibition mechanism .

- Pharmacokinetics and Toxicology : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that this compound possesses favorable pharmacokinetic properties with low toxicity profiles in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine, and how can purity be optimized?

- Methodology :

- Stepwise Functionalization : Start with a pyrimidine core and sequentially introduce substituents (e.g., bromination at C5, methoxylation at C4, and phenyl addition at C6) to minimize side reactions. Use acetonitrile as a solvent for slow crystallization, as demonstrated in analogous pyrimidine derivatives .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for reactivity?

- Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation of acetonitrile. Analyze intermolecular interactions (e.g., Br···N halogen bonds, π-π stacking) to predict solubility and stability. For example, related pyrimidines exhibit Cl···N interactions (3.09–3.10 Å) stabilizing 3D frameworks .

- Conformational Analysis : Measure dihedral angles between the pyrimidine ring and substituents (e.g., methoxy and phenyl groups) to assess steric effects on nucleophilic substitution reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals .

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm) and C–Br vibrations (~600 cm) to validate functional groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to model reaction pathways, such as Suzuki-Miyaura coupling at C5-Br. Calculate activation energies to identify optimal catalysts (e.g., Pd(PPh)) and solvents (e.g., DMF) .

- Reaction Path Search : Apply nudged elastic band (NEB) methods to map intermediates and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology :

- Dynamic NMR Studies : Probe temperature-dependent line broadening to detect conformational flexibility (e.g., methoxy group rotation) that may explain discrepancies between solution and solid-state structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) from crystallographic data to correlate with spectroscopic observations .

Q. How do steric and electronic effects of the methoxy and bromo groups influence regioselectivity in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Measure reaction rates of derivatives with varying substituents to establish σ/ρ values for the methoxy and bromo groups. For example, electron-withdrawing Br may deactivate C5 toward electrophilic substitution .

- X-ray Absorption Spectroscopy (XAS) : Study the electronic environment of Br using Br K-edge XANES to predict reactivity in Ullmann or Buchwald-Hartwig couplings .

Q. What experimental designs minimize byproduct formation during functionalization of the pyrimidine core?

- Methodology :

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Plackett-Burman design identified solvent polarity as the critical factor in reducing dimerization byproducts in related pyrimidines .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.